molecular formula C19H18FNO3S B2748072 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1797967-55-5

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2748072
CAS No.: 1797967-55-5
M. Wt: 359.42
InChI Key: RBLNNIZODQCBFY-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide features a benzamide core substituted with a fluorine atom at position 3, a methoxy group at position 4, and two distinct N-alkyl groups: a furan-3-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain.

Properties

IUPAC Name

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-23-18-5-4-15(11-17(18)20)19(22)21(12-14-7-9-24-13-14)8-6-16-3-2-10-25-16/h2-5,7,9-11,13H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLNNIZODQCBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluoro, furan, methoxy, and thiophene groups through various substitution and coupling reactions. Common reagents used in these steps include fluorinating agents, furan derivatives, methoxy reagents, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Fluorinated Benzamide Derivatives

Compounds such as 3-fluoro-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide () share the fluorinated benzamide backbone but differ in N-substituents.

(b) Thiophene-Containing Derivatives

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () incorporates a dihydrothiophene ring fused with a fluorophenyl group. The thiophene moiety in both this compound and the target structure may contribute to π-π stacking interactions, but the dihydrothiophene’s reduced aromaticity could decrease solubility compared to the ethyl-thiophene chain in the target compound.

(c) EP2 Antagonists with Heterocyclic Substituents

Compounds like 3-fluoro-N-(2-(5-fluoro-2-methyl-1H-indol-1-yl)ethyl)-4-(4-methylpiperazin-1-yl)benzamide () feature indole and piperazine substituents. The indole’s hydrogen-bonding capability contrasts with the furan’s oxygen lone pairs, suggesting differences in target selectivity. Additionally, the piperazine group may improve water solubility relative to the target’s methoxy and thiophene groups.

Spectroscopic Characteristics

(a) NMR Complexity in Fluorinated Benzamides

As seen in 3-fluoro-N-(3-fluorophenyl)benzamide (), overlapping aromatic proton signals due to scalar coupling complicate spectral analysis. The target compound’s ¹H NMR would likely exhibit similar challenges, necessitating advanced techniques like 2D-COSY or HSQC for full assignment.

(b) IR Confirmation of Tautomerism

In triazole-thiones (), the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm thione tautomer dominance. For the target compound, IR could verify the absence of competing tautomers, ensuring structural fidelity.

Physicochemical and Pharmacological Properties

(a) Lipophilicity and Solubility

The methoxy group in the target compound may increase lipophilicity compared to 4-(diethylamino)-N-(2-(2-(trifluoromethyl)-1H-indol-1-yl)ethyl)benzamide (), where the diethylamino group enhances solubility via ionization.

(b) Bioactivity Hypotheses

While direct data are unavailable, N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide () demonstrates that furan and thiophene substituents can influence agrochemical activity (e.g., fungicidal properties). The target compound’s dual heterocycles may similarly modulate receptor interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties Reference
3-Fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide Benzamide 3-F, 4-OCH₃, N-furan-3-ylmethyl, N-thiophen-2-yl-ethyl High lipophilicity; potential π-π stacking via thiophene N/A
3-Fluoro-N-[4-(tert-butyl)thiazol-2-yl]benzamide Benzamide 3-F, N-thiazole-tert-butyl Rigid thiazole enhances metabolic stability
4-Fluoro-N-[3-(2-fluorophenyl)-dihydrothienylidene]benzamide Benzamide 4-F, dihydrothiophene-fluorophenyl Reduced aromaticity may lower solubility
TG7-184 (EP2 antagonist) Benzamide 3-F, N-indole-ethyl, 4-piperazinyl Piperazine improves solubility; indole enhances H-bonding

Biological Activity

3-Fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FNO3SC_{19}H_{18}FNO_3S with a molecular weight of 359.42 g/mol. The structure includes a fluorine atom, a methoxy group, and fused heterocyclic rings (furan and thiophene), which contribute to its unique electronic properties and biological interactions .

Property Value
Molecular FormulaC19H18FNO3S
Molecular Weight359.42 g/mol
Functional GroupsFluoro, Methoxy, Furan, Thiophene

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core : Reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine.
  • Introduction of the Furan and Thiophene Rings : Using nucleophilic substitution reactions with furan-2-ylmethyl chloride and 2-(thiophen-2-yl)ethylamine.
  • Final Assembly : Coupling intermediate products under mild conditions to form the target compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro group enhances binding affinity through hydrogen bonding or electrostatic interactions, while the furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate the activity of the target, leading to various biological effects.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, certain pyrazolo[3,4-d]pyrimidines demonstrated enhanced activity against viral targets with EC50 values ranging from 0.20 to 0.35 μM . This suggests potential applications in developing antiviral agents.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit promising anticancer activities. For example, some derivatives displayed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and U-937 . The presence of electron-donating groups was found to enhance antiproliferative potency.

Case Studies

  • Antiviral Efficacy : A study focused on N-Heterocycles showed that certain derivatives had improved biological activity against viral targets compared to established drugs .
  • Anticancer Properties : Various oxadiazole derivatives were evaluated for their cytotoxic effects against leukemia cell lines, revealing IC50 values significantly lower than standard treatments like doxorubicin .

Comparison with Similar Compounds

Compound Name Structural Features Biological Activity
4-Ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamideEthoxy group instead of methoxyPotentially different solubility and reactivity
N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino benzenesulfonamidePyrimidine instead of pyridineDifferent interaction profiles due to heterocyclic variation

The unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to similar compounds.

Q & A

Q. What are the critical steps in synthesizing 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions:

  • Intermediate formation : Reacting substituted benzoyl chloride with furan-3-ylmethylamine and thiophen-2-ylethylamine under basic conditions (e.g., NaHCO₃) to form the bis-amide intermediate.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Optimization parameters :
  • Temperature : Controlled between 0–5°C during coupling to minimize side reactions.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.

  • Reaction time : 12–24 hours for complete conversion.
    Key challenges include avoiding N-alkylation side products and ensuring regioselectivity. Analytical validation via NMR and MS is critical .

    Table 1: Representative Reaction Conditions

    StepReagents/ConditionsYield (%)Purity (HPLC)
    Amide couplingDCM, 0°C, 12 h65–70>95%
    PurificationHexane/EtOAc (7:3)55–6099%

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer: Structural characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, fluorine at C3). Challenges include overlapping aromatic signals, requiring 2D NMR (COSY, HSQC) for resolution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 413.12).
  • X-ray crystallography : For absolute configuration determination, though crystal growth is hindered by the compound’s flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectral interpretation for this compound?

Answer: Overlapping signals in aromatic regions (e.g., furan vs. thiophene protons) require:

  • Variable temperature NMR : To reduce signal broadening caused by conformational exchange.
  • Solvent optimization : Using deuterated DMSO or CDCl₃ to shift proton environments.
  • Decoupling experiments : Selective irradiation to simplify coupling patterns. For example, highlights the use of J-resolved spectroscopy to differentiate scalar couplings in crowded spectra .

Q. What strategies are employed to study structure-activity relationships (SAR) for this benzamide derivative?

Answer: SAR studies involve:

  • Substituent modification : Replacing the methoxy group with ethoxy or halogens to assess electronic effects on bioactivity.
  • Bioisosteric replacement : Swapping thiophene with furan or pyridine to evaluate heterocyclic interactions.
  • Pharmacophore mapping : Computational docking (e.g., AutoDock) to predict binding to targets like GABAₐ receptors (similar to ’s PET ligand design) . Case Study : Neuroleptic activity in related benzamides ( ) showed that bulkier N-alkyl groups (e.g., benzyl) enhance receptor affinity by 15-fold compared to ethyl analogs .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Answer: Low yields often stem from steric hindrance at the bis-amide nitrogen. Solutions include:

  • Activating agents : Use HATU or EDC/HOBt instead of DCC for better coupling efficiency.
  • Microwave-assisted synthesis : Reducing reaction time from 24 h to 30 min at 80°C.
  • Protecting group strategy : Temporarily blocking the furan oxygen with TBSCl to prevent side reactions .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

Answer:

  • ADMET prediction : Tools like SwissADME or ADMETlab estimate logP (2.8), metabolic clearance (CYP3A4 substrate), and hepatotoxicity (low risk).
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites (e.g., fluorine at C3 is electrophilic).
  • Molecular dynamics (MD) : Simulates membrane permeability using lipid bilayer models .

Q. Methodological Recommendations

  • Synthetic challenges : Prioritize inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Data validation : Cross-validate NMR assignments with HSQC and HMBC for ambiguous protons.
  • Biological assays : Use HEK-293 cells expressing GABAₐ δ-subunits () for target-specific activity screening .

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